3-(5-Methyl-2-furanyl)-2-propenal
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Overview
Description
It has the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . This compound is slightly soluble in water and soluble in ethanol . It is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
3-(5-Methyl-2-furanyl)-2-propenal can be synthesized through several methods. One common method involves the reaction of 5-methylfurfural with acetaldehyde in the presence of a secondary amine . This reaction is typically carried out in an aliphatic carboxylic acid solvent at temperatures ranging from -10°C to 90°C . Another method involves the thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole, using acetonitrile as the solvent and triethylamine as a buffer and catalyst .
Chemical Reactions Analysis
3-(5-Methyl-2-furanyl)-2-propenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(5-Methyl-2-furanyl)-2-propenal has several scientific research applications. It is used as a synthetic precursor in the production of various chemicals, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential antimicrobial and antifungal properties . Additionally, it is used in the synthesis of biofuels and renewable chemicals from biomass-derived furfural .
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furanyl)-2-propenal involves its highly electrophilic structure, which allows it to easily bind to nucleophilic biomacromolecules such as proteins and nucleic acids . This binding can result in oxidative stress, endoplasmic reticulum stress, mitochondrial dysfunction, inflammation, and abnormal immune responses . These effects are primarily due to the compound’s ability to induce oxidative damage and disrupt cellular processes .
Comparison with Similar Compounds
3-(5-Methyl-2-furanyl)-2-propenal is similar to other furan compounds, such as furfural and 5-methylfurfural . it is unique in its specific structure and reactivity. For example, while furfural is commonly used in the production of resins and solvents, this compound is more specialized in its applications as a flavoring agent and in scientific research . Other similar compounds include β-(2-furyl)acrolein and N-furfurylaminoethanol, which share similar furan ring structures but differ in their functional groups and reactivity .
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYLGSWUPMPWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148595 |
Source
|
Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-90-8 |
Source
|
Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5555-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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